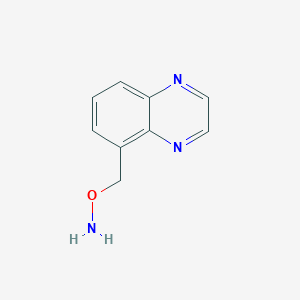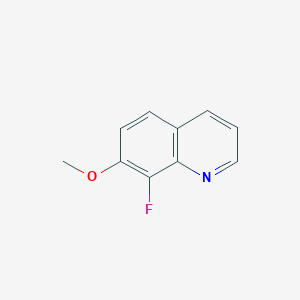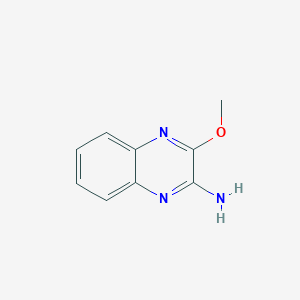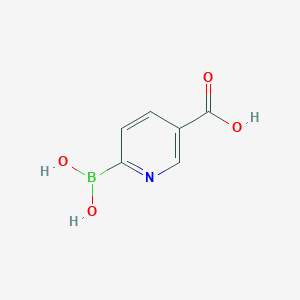
O-(quinoxalin-5-ylmethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(quinoxalin-5-ylmethyl)hydroxylamine: is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are often used as intermediates in organic synthesis. The quinoxaline moiety in this compound is a nitrogen-containing heterocycle, which is significant in medicinal chemistry due to its biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of O-(quinoxalin-5-ylmethyl)hydroxylamine typically begins with quinoxaline derivatives and hydroxylamine.
Reaction Conditions: One common method involves the reaction of quinoxalin-5-ylmethyl chloride with hydroxylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(quinoxalin-5-ylmethyl)hydroxylamine can undergo oxidation reactions to form quinoxaline N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxalin-5-ylmethylamine.
Substitution: Various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocycles: O-(quinoxalin-5-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of various heterocyclic compounds.
Electrophilic Amination: It serves as an electrophilic aminating agent in organic synthesis.
Biology and Medicine:
Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents.
Anticancer Research: Some quinoxaline compounds are being investigated for their anticancer properties.
Industry:
Dye Synthesis: Quinoxaline derivatives are used in the synthesis of dyes and pigments.
Polymeric Materials: They are also used in the development of polymeric materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways:
Electrophilic Amination: The hydroxylamine group in O-(quinoxalin-5-ylmethyl)hydroxylamine acts as an electrophile, facilitating the formation of carbon-nitrogen bonds.
Biological Activity: The quinoxaline moiety interacts with various biological targets, including enzymes and receptors, leading to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
O-(diphenylphosphinyl)hydroxylamine: Another hydroxylamine derivative used in electrophilic amination.
Hydroxylamine-O-sulfonic acid: Used as an aminating agent in organic synthesis.
2,4-dinitrophenylhydroxylamine: Known for its use in electrophilic amination reactions.
Uniqueness:
Quinoxaline Moiety: The presence of the quinoxaline ring in O-(quinoxalin-5-ylmethyl)hydroxylamine imparts unique biological activities, making it distinct from other hydroxylamine derivatives.
Versatility: Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
O-(quinoxalin-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9N3O/c10-13-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2 |
InChI-Schlüssel |
CNNWQFWJFSGJRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)

![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)

![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)



![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)
